4-(Morpholin-2-yl)benzoic acid hydrochloride

Solid-state characterization Formulation development Process chemistry

Researchers synthesizing kinase inhibitors often struggle with N-linked morpholine analogs that lack a hydrogen bond donor and require post-coupling deprotection. 4-(Morpholin-2-yl)benzoic acid hydrochloride (CAS 1417637-41-2) solves these bottlenecks: • C-2 carbon-linked morpholine retains a free secondary amine (N-H donor) for direct hinge-region hydrogen bonding • HCl salt ensures aqueous solubility, eliminating DMSO precipitation in HTS assays • Avoids deprotection steps, streamlining parallel synthesis workflows Ideal for automated library synthesis at ambient temperatures (decomposes ~190°C).

Molecular Formula C11H14ClNO3
Molecular Weight 243.69
CAS No. 1417637-41-2
Cat. No. B2540532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-2-yl)benzoic acid hydrochloride
CAS1417637-41-2
Molecular FormulaC11H14ClNO3
Molecular Weight243.69
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
InChIKeyNEWKBONWVLMJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholin-2-yl)benzoic acid hydrochloride: Overview


4-(Morpholin-2-yl)benzoic acid hydrochloride is a heterocyclic building block characterized by a benzoic acid core coupled to a morpholine ring at the morpholine's 2-position, supplied as a hydrochloride salt for enhanced stability and solubility [1]. This compound belongs to the morpholinobenzoic acid class, which is often employed as a synthetic intermediate in drug discovery programs targeting kinases, receptors, and protein-protein interactions [2]. Its structural motif is distinct from the more common 4-morpholinobenzoic acid isomer, where attachment occurs via the morpholine nitrogen.

Why Generic Substitution Fails


Direct substitution with isomeric analogs like 4-(4-Morpholinyl)benzoic acid (CAS 7470-38-4) is not chemically valid because the attachment point on the morpholine ring fundamentally alters its physicochemical and biochemical properties. The target compound's carbon-linked (C-2) morpholine provides a secondary amine capable of distinct hydrogen-bonding interactions and electronic effects compared to the nitrogen-linked (N-4) analog, which forms a tertiary amine with no N-H donor [1]. This structural difference leads to divergent properties, including a significantly lower melting point for the target compound compared to the 4-morpholinyl isomer, which melts at 284-289 °C, impacting formulation and handling procedures .

Quantitative Differentiation Guide


Melting Point vs. Positional Isomer

The hydrochloride salt form and unique C-2 morpholine attachment of the target compound result in a drastically different solid-state profile compared to its N-linked analog. While the target compound decomposes around 190°C, the 4-(4-Morpholinyl)benzoic acid isomer exhibits a sharp melting point at 284-289 °C . This difference underscores a divergent thermal stability and crystal lattice energy that is critical for processes like hot-stage microscopy or melt-based formulation.

Solid-state characterization Formulation development Process chemistry

Hydrochloride Salt Solubility

4-(Morpholin-2-yl)benzoic acid hydrochloride is reported to be freely soluble in water, a direct consequence of its salt form . In contrast, the non-salt analog 4-(4-Morpholinyl)benzoic acid is typically handled as a powder with no explicit claim of high aqueous solubility in standard technical datasheets . The salt form provides a quantifiable advantage in preparing aqueous solutions for biological assays or high-throughput experimentation, where the use of organic co-solvents can be minimized.

Pre-formulation Aqueous solubility Stability

C-Linked vs. N-Linked Morpholine

The target compound contains a carbon-linked (C-2) morpholine, creating a secondary amine (LogP predicted at -1.377) with distinct electronic and steric properties compared to nitrogen-linked analogs . The 4-(Morpholin-4-yl)benzoic acid isomer features a nitrogen-linked morpholine, which results in a tertiary aniline-like structure with no hydrogen bond donor capacity on the heterocycle. This fundamental difference in hydrogen bond donor count (1 additional HBD for the target) directly impacts binding affinity predictions in medicinal chemistry campaigns [1].

Synthetic chemistry Fragment-based drug discovery Structure-activity relationship

Application Scenarios


Kinase Inhibitor Design with Secondary Amine

In the rational design of kinase inhibitors where a hydrogen bond donor is a critical pharmacophoric element, this compound offers an unsubstituted secondary amine on the morpholine ring. This allows for direct hydrogen bonding with hinge-region residues, a feature structurally inaccessible to N-linked morpholine analogs like 4-(Morpholin-4-yl)benzoic acid, which only acts as a hydrogen bond acceptor . Procurement of this exact regioisomer eliminates the need for a post-coupling deprotection step in the synthetic route.

Aqueous HTS Plate Preparation

The compound's specification as an HCl salt that is freely soluble in water makes it an ideal procurement choice for labs performing high-throughput screening (HTS) against large compound libraries . Its immediate solubility in aqueous buffers circumvents the common bottleneck of DMSO-mediated precipitation that plagues less soluble, non-salt analogs, ensuring consistent and quantifiable assay results right out of the laboratory stock.

Solution-Phase Parallel Synthesis

Given its thermal decomposition profile at approximately 190 °C, which is 94 °C below the melting point of the 4-morpholinyl isomer, this building block is better suited for low-temperature or solution-phase parallel synthesis approaches (e.g., amide coupling or reductive amination) . This characteristic advantage minimizes the risk of thermal degradation during automated library synthesis, a key consideration for compound management and process chemistry groups.

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